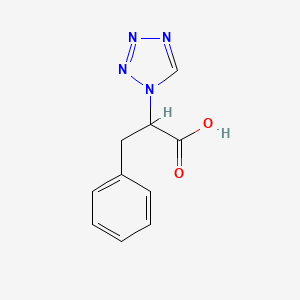

3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid

Description

BenchChem offers high-quality 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-phenyl-2-(tetrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c15-10(16)9(14-7-11-12-13-14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFZFWRBAQCHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349720 | |

| Record name | 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204188-85-2 | |

| Record name | 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid" CAS number

An In-Depth Technical Guide to 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid

Executive Summary: This document provides a comprehensive technical overview of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide covers its fundamental physicochemical properties, structural details, a validated synthesis protocol, and potential research applications. The information is curated for researchers, chemists, and professionals in drug development, offering both foundational data and practical, field-proven insights. The Chemical Abstracts Service (CAS) number for this compound is 204188-85-2 .[1][2]

Introduction and Significance

3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid (CAS No: 204188-85-2) is a specialized organic molecule that integrates three key chemical motifs: a phenyl group, a propanoic acid backbone, and a tetrazole ring.[1][2] The unique combination of these functional groups makes it a valuable building block and a subject of study.

-

Tetrazole Moiety: The tetrazole ring is a critical pharmacophore in modern drug design. It is recognized as a non-classical bioisostere of the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell membrane permeability. This has led to its incorporation into numerous successful drugs, particularly angiotensin II receptor blockers.

-

Chiral Propanoic Acid Backbone: The propanoic acid structure, with a chiral center at the alpha-carbon, provides a versatile scaffold for introducing three-dimensional complexity, which is often crucial for specific interactions with biological targets.

-

Phenyl Group: The phenyl ring provides a lipophilic domain and opportunities for further functionalization to modulate the molecule's pharmacokinetic and pharmacodynamic properties.

This guide synthesizes the available technical data to provide a holistic understanding of the compound's characteristics and utility.

Physicochemical Properties and Structural Elucidation

The fundamental properties of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid are summarized below, providing a baseline for experimental design and application.

Core Properties

A compilation of the compound's key physical and chemical data.[1]

| Property | Value |

| CAS Number | 204188-85-2 |

| Molecular Formula | C₁₀H₁₀N₄O₂ |

| Molecular Weight | 218.21 g/mol |

| Exact Mass | 218.080376 g/mol |

| Density | 1.39 g/cm³ |

| Boiling Point | 436.9 °C |

| Flash Point | 218 °C |

| Refractive Index | 1.67 |

| Vapor Pressure | 2.09E-08 mmHg at 25°C |

Chemical Structure

The two-dimensional structure highlights the connectivity of the constituent functional groups.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid

Executive Summary and Compound Identification

3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid is a heterocyclic compound featuring a propanoic acid backbone substituted with both a phenyl group and a metabolically stable tetrazole ring. The tetrazole moiety, often used as a bioisostere for a carboxylic acid, combined with the inherent carboxylic acid group in this molecule, presents a unique chemical scaffold. This duality makes a thorough understanding of its physicochemical properties—particularly its ionization behavior (pKa) and lipophilicity (Log P)—paramount for its potential application in medicinal chemistry and materials science.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details robust experimental protocols for their determination, and offers expert interpretation of its structural and spectroscopic characteristics. The methodologies described are grounded in established standards to ensure reproducibility and accuracy, reflecting a commitment to scientific integrity.

Compound Identifiers:

-

Chemical Name: 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid

-

Molecular Formula: C₁₀H₁₀N₄O₂[1]

-

Molecular Weight: 218.21 g/mol [1]

Core Physicochemical Data Summary

The following table summarizes the key physicochemical parameters for 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid based on available data. It is crucial to note that several of these values are computationally predicted and should be confirmed through experimental validation for mission-critical applications.

| Property | Value | Data Source | Citation |

| Molecular Formula | C₁₀H₁₀N₄O₂ | --- | [1] |

| Molecular Weight | 218.212 g/mol | --- | [1] |

| CAS Number | 204188-85-2 | --- | [1][2] |

| Density | 1.39 g/cm³ | Predicted | [1] |

| Boiling Point | 436.9 °C | Predicted | [1] |

| Flash Point | 218 °C | Predicted | [1] |

| Refractive Index | 1.67 | Predicted | [1] |

| Vapor Pressure | 2.09 x 10⁻⁸ mmHg at 25°C | Predicted | [1] |

| XLogP3 | 0.5415 | Predicted | [1] |

| Topological Polar Surface Area (PSA) | 80.90 Ų | Predicted | [1] |

Ionization and Lipophilicity: Foundational Parameters for Bioavailability

The interplay between a molecule's acidity (pKa) and its lipophilicity (Log P) governs its absorption, distribution, metabolism, and excretion (ADME) profile. For an ionizable compound like 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid, these parameters are not static but are dependent on pH.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid. This molecule possesses two acidic centers: the primary carboxylic acid group and the N-H proton of the tetrazole ring. The carboxylic acid is significantly more acidic and its pKa will dominate the ionization profile in most physiological and experimental conditions. Determining this value is critical as it dictates the charge state of the molecule, which in turn profoundly impacts its solubility, membrane permeability, and receptor interactions.

This method is the gold standard for pKa determination due to its accuracy and reliability. It involves monitoring pH changes as a standardized titrant is added to a solution of the analyte.

Causality: The equivalence point (where moles of base equal moles of acid) and, more importantly, the half-equivalence point (where pH = pKa for the acid) can be precisely identified from the titration curve.

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C).

-

Analyte Preparation: Accurately weigh approximately 5-10 mg of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid and dissolve it in a suitable co-solvent system (e.g., 50:50 methanol:water) to ensure complete solubility. Record the total volume.

-

Titrant Preparation: Prepare a standardized solution of 0.1 M NaOH, ensuring it is carbonate-free.

-

Titration: Place the analyte solution in a temperature-controlled vessel with gentle stirring. Immerse the calibrated pH electrode. Add the NaOH titrant in small, precise increments (e.g., 0.02 mL) using a calibrated burette or automatic titrator.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. Calculate the first derivative (dpH/dV) to accurately locate the equivalence point (the peak of the derivative). The pKa is the pH value at exactly half of this equivalence volume.

Sources

Navigating the Solubility Landscape of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Solubility in Pharmaceutical Sciences

In the realm of drug discovery and development, the journey of a molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in various media dictates its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility characteristics is not merely advantageous; it is imperative. This guide provides an in-depth technical exploration of the solubility of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid , a molecule of interest in medicinal chemistry, in a range of organic solvents. By elucidating the physicochemical principles that govern its solubility and providing practical experimental protocols, this document aims to empower researchers to make informed decisions in formulation development, process chemistry, and preclinical studies.

Unveiling the Molecule: Physicochemical Characteristics of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid

To comprehend the solubility of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid, we must first dissect its molecular architecture and inherent physicochemical properties. The molecule's structure, featuring a phenyl ring, a propanoic acid moiety, and a tetrazole ring, presents a fascinating interplay of lipophilic and hydrophilic characteristics.

A crystal structure study of the monohydrate form of this compound reveals that the dihedral angle between the tetrazole and benzene rings is 63.24 (11)°.[1][2] This spatial arrangement, along with the presence of intramolecular hydrogen bonds, influences how the molecule interacts with its environment.[1][2]

Key Physicochemical Parameters

A molecule's solubility is governed by a delicate balance of its lipophilicity, polarity, and ionization state. For 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid, the following parameters are of paramount importance:

| Parameter | Predicted/Known Value | Significance for Solubility |

| Molecular Formula | C₁₀H₁₀N₄O₂ | Provides the elemental composition. |

| Molecular Weight | 218.22 g/mol | Influences diffusion and dissolution rates. |

| XlogP | 1.3 | This predicted value indicates a moderate lipophilicity.[3] A positive logP value suggests a preference for a non-polar environment over water, which is a crucial factor in its solubility in organic solvents. |

| pKa | Estimated ~4-5 | The carboxylic acid group is expected to have a pKa in this range, making the molecule an acid. The tetrazole ring itself is known to be a bioisostere of a carboxylic acid and exhibits acidic properties.[4][5] This implies that the molecule's charge state, and thus its solubility, will be highly dependent on the pH of the medium. |

| Hydrogen Bond Donors | 1 (from the carboxylic acid) | The ability to donate hydrogen bonds is critical for solubility in protic solvents. |

| Hydrogen Bond Acceptors | 4 (from the tetrazole nitrogens and carboxylic oxygens) | The presence of multiple hydrogen bond acceptors enhances solubility in solvents capable of hydrogen bonding. |

The Influence of Functional Groups on Solubility

The solubility of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid is a direct consequence of the interplay between its constituent functional groups:

-

Phenyl Group: This bulky, non-polar group contributes to the molecule's lipophilicity, favoring solubility in non-polar organic solvents.

-

Propanoic Acid Moiety: The carboxylic acid group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its presence enhances solubility in polar solvents, particularly those that are protic.

-

Tetrazole Ring: This nitrogen-rich heterocyclic ring is polar and contains multiple hydrogen bond acceptors. Tetrazoles are generally known to be soluble in polar solvents like DMSO, alcohols, and water.[5] The tetrazole ring's acidic nature further contributes to potential ionization and solubility in polar and basic media.[4][5]

The following diagram illustrates the key functional groups and their contributions to the molecule's overall polarity and potential for intermolecular interactions.

Caption: Molecular structure highlighting functional groups.

Solubility Profile in Organic Solvents: A Predictive Analysis

The predicted XlogP of 1.3 suggests that the molecule has a balanced hydrophilic-lipophilic character. This indicates that it is unlikely to be highly soluble in either very polar or very non-polar solvents, but will likely exhibit good solubility in solvents of intermediate polarity, especially those capable of hydrogen bonding.

Predicted Solubility in Common Organic Solvents

The following table provides a predicted solubility profile, categorized by solvent type. These predictions are qualitative and should be confirmed experimentally.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | The presence of the carboxylic acid and tetrazole groups allows for strong hydrogen bonding with protic solvents. The synthesis of the monohydrate from an ethanol solution confirms good solubility in ethanol.[2] |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are excellent hydrogen bond acceptors and have high polarity, which will effectively solvate the polar functional groups of the molecule. Tetrazoles are generally known to be soluble in DMSO and DMF.[5] |

| Acetonitrile | Moderate | Acetonitrile is polar but a weaker hydrogen bond acceptor than DMSO or DMF. Solubility is expected to be lower than in strongly hydrogen-bonding polar aprotic solvents. | |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate to Low | These solvents have moderate polarity. Acetone can act as a hydrogen bond acceptor. Solubility will depend on the balance between the polar and non-polar interactions. |

| Non-Polar | Toluene, Hexane | Very Low | The molecule's significant polarity from the carboxylic acid and tetrazole groups will limit its solubility in non-polar, non-hydrogen bonding solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low | While having some dipole moment, these solvents are poor hydrogen bonders. The lipophilic phenyl group may allow for some limited solubility. |

Experimental Determination of Solubility: A Practical Guide

To obtain definitive quantitative solubility data, experimental determination is essential. The "gold standard" for measuring thermodynamic solubility is the shake-flask method .[1] This method is reliable for compounds with low to moderate solubility.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the classical shake-flask method for determining the equilibrium solubility of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid in a given organic solvent.

Materials:

-

3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours). The time required should be determined by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Determine the concentration of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid in the diluted samples by comparing the peak area to a standard calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Data Analysis:

The solubility is typically expressed in units of mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Workflow for Experimental Solubility Determination

The following diagram illustrates the workflow of the shake-flask method for determining solubility.

Caption: Workflow of the shake-flask solubility method.

Conclusion: A Roadmap for Formulation and Development

The solubility of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid in organic solvents is a multifaceted property governed by the interplay of its phenyl, propanoic acid, and tetrazole functionalities. Based on its physicochemical characteristics, particularly its moderate lipophilicity and capacity for hydrogen bonding, the compound is predicted to exhibit good solubility in polar protic solvents like ethanol and polar aprotic solvents such as DMSO and DMF. Conversely, its solubility is expected to be limited in non-polar and chlorinated solvents.

For drug development professionals, this predictive analysis provides a crucial starting point for solvent screening in areas such as:

-

Crystallization and Polymorph Screening: The choice of solvent is critical for controlling crystal form and purity.

-

Formulation Development: Understanding solubility is fundamental for developing both oral and parenteral dosage forms.

-

Process Chemistry: Efficient synthesis and purification often rely on the judicious selection of solvents.

While this guide offers a robust theoretical framework, it is paramount to underscore the necessity of experimental verification. The provided shake-flask protocol serves as a reliable method for obtaining the precise, quantitative solubility data required for advancing a compound through the development pipeline. By integrating a deep understanding of molecular properties with rigorous experimental validation, researchers can confidently navigate the complex solubility landscape and unlock the full therapeutic potential of promising molecules like 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid.

References

-

PubChem. 3-phenyl-2-(1h-1,2,3,4-tetrazol-1-yl)propanoic acid. National Center for Biotechnology Information. [Link]

-

Xiao, H., Liu, Q., & Zhu, L. (2010). 3-Phenyl-2-(1H-tetra-zol-1-yl)propanoic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2690. [Link]

-

PubChemLite. 3-phenyl-2-(1h-1,2,3,4-tetrazol-1-yl)propanoic acid. University of Luxembourg. [Link]

-

Xiao, H., Liu, Q., & Zhu, L. (2010). 3-Phenyl-2-(1H-tetra-zol-1-yl)propanoic acid monohydrate. PubMed. [Link]

-

Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]

-

(PDF) Tetrazoles: Synthesis and Biological Activity. ResearchGate. [Link]

Sources

- 1. 3-Phenyl-2-(1H-tetra-zol-1-yl)propanoic acid monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3-phenyl-2-(1h-1,2,3,4-tetrazol-1-yl)propanoic acid (C10H10N4O2) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

spectroscopic data of "3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid"

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid

Authored by: A Senior Application Scientist

Foreword: The Analytical Imperative for Novel Tetrazole Derivatives

In the landscape of modern drug discovery and materials science, tetrazole-containing compounds represent a cornerstone of innovation. Their utility as metabolically stable bioisosteres for carboxylic acids has cemented their role in blockbuster pharmaceuticals, including angiotensin II receptor blockers like losartan.[1] The compound at the heart of this guide, 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid, combines this critical heterocyclic motif with a chiral propanoic acid backbone derived from the amino acid phenylalanine. This structure presents a compelling target for researchers developing novel therapeutics.

This guide provides a comprehensive, field-proven framework for the spectroscopic characterization of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid. Moving beyond a mere listing of data, we will explore the causal reasoning behind experimental design, data interpretation, and the validation of spectral assignments. Our objective is to equip researchers, scientists, and drug development professionals with an authoritative and practical understanding of how to confirm the identity, purity, and structure of this molecule with a high degree of scientific certainty.

Molecular Blueprint and Synthetic Context

A definitive analytical strategy begins with a clear understanding of the molecule's origin and structure. The synthesis of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid has been reported via the reaction of 2-amino-3-phenylpropanoic acid (phenylalanine) with triethoxymethane and sodium azide in an acetic acid medium.[2]

This synthetic route is crucial as it informs our expectations for potential impurities. Unreacted starting materials or side-products from the tetrazole formation reaction could manifest in the spectroscopic data, making a robust and multi-faceted analytical approach essential for unambiguous characterization.

Diagram: Synthetic and Analytical Workflow

The following diagram illustrates the logical flow from synthesis to comprehensive spectroscopic analysis, forming a self-validating loop for structural confirmation.

Caption: Workflow from synthesis to structural validation.

Mass Spectrometry: The First Analytical Checkpoint

Expertise & Experience: Mass spectrometry serves as the initial and most direct confirmation of successful synthesis by verifying the molecular weight of the target compound. For a molecule like 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid, which contains both acidic and nitrogen-rich functional groups, Electrospray Ionization (ESI) is the superior technique. ESI is a soft ionization method that typically yields a strong signal for the molecular ion with minimal fragmentation, making it ideal for confirming the mass of the intact molecule.[3]

Trustworthiness: The protocol is designed to provide a clear, verifiable result. By analyzing in both positive and negative ion modes, we create a self-validating system. The expected molecular ion in positive mode ([M+H]⁺) and negative mode ([M-H]⁻) should differ by exactly 2.01565 Da (the mass of two protons), providing a high-confidence confirmation of the molecular formula.

Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₁₀H₁₀N₄O₂ | Based on the established structure.[2][4] |

| Monoisotopic Mass | 218.0804 g/mol | The exact mass used for high-resolution MS.[4] |

| [M+H]⁺ (Positive ESI) | m/z 219.0877 | Protonation likely occurs on a tetrazole nitrogen. |

| [M-H]⁻ (Negative ESI) | m/z 217.0731 | Deprotonation of the highly acidic carboxylic acid proton. |

| [M+Na]⁺ (Positive ESI) | m/z 241.0696 | Common adduct observed in ESI-MS. |

Tandem MS (MS/MS) Fragmentation Pathways

Tandem mass spectrometry provides definitive structural information by inducing fragmentation of the molecular ion. For tetrazole-containing compounds, characteristic fragmentation patterns involve the loss of nitrogen molecules (N₂) or hydrazoic acid (HN₃).[5][6]

-

Positive Ion Mode ([M+H]⁺): The primary fragmentation is the loss of HN₃ (43.017 Da), a characteristic pathway for protonated tetrazoles.[6]

-

Negative Ion Mode ([M-H]⁻): In this mode, the characteristic fragmentation is the loss of a neutral N₂ molecule (28.006 Da).[5][6]

Diagram: Predicted ESI-MS Fragmentation

Caption: Key fragmentation pathways in ESI-MS/MS.

Infrared (IR) Spectroscopy: Mapping the Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides an unmistakable fingerprint of the functional groups present. For this molecule, the two most prominent features will be from the carboxylic acid and the tetrazole ring. The carboxylic acid O-H stretch is famously broad and strong, often spanning from 2500 to 3300 cm⁻¹, due to extensive hydrogen bonding.[7][8][9] This broadness is a key identifying feature. The carbonyl (C=O) stretch provides a second, sharp, and intense signal.

Trustworthiness: The presence of both the very broad O-H and the sharp C=O bands is a highly reliable confirmation of the carboxylic acid group.[10] The additional signals from the tetrazole and phenyl rings, while more complex, complete the molecular fingerprint.

Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |

| 3300 - 2500 | Carboxylic Acid (O-H) | Stretch | Very Broad, Strong |

| 3150 - 3000 | Aromatic/Tetrazole (C-H) | Stretch | Medium, Sharp (often superimposed on O-H) |

| 2980 - 2850 | Aliphatic (C-H) | Stretch | Medium, Sharp |

| 1760 - 1710 | Carboxylic Acid (C=O) | Stretch | Strong, Sharp |

| 1610, 1500, 1450 | Aromatic Ring (C=C) | Stretch | Medium to Weak, Sharp |

| 1500 - 1400 | Tetrazole Ring (C=N, N=N) | Stretch | Medium |

| 1320 - 1210 | Carboxylic Acid (C-O) | Stretch | Medium, Broad |

| 950 - 910 | Carboxylic Acid (O-H) | Out-of-Plane Bend | Broad, Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

Expertise & Experience: NMR spectroscopy provides the most detailed picture of the molecular structure by mapping the chemical environment of every proton and carbon atom. For 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid, a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HSQC) is required for full, unambiguous assignment. The chiral center at the C2 position makes the adjacent benzylic protons (H3) diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals, likely a complex multiplet.

Trustworthiness: A complete and self-consistent set of NMR data is the gold standard for structural elucidation. The correlation between proton and carbon signals observed in an HSQC experiment, combined with the proton-proton couplings seen in a COSY spectrum, validates the proposed connectivity of the molecular backbone.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Why DMSO-d₆? This solvent is chosen for its ability to dissolve the polar carboxylic acid and to slow the exchange of the acidic proton, allowing it to be observed as a broad singlet.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-acidic | ~12.0 - 13.0 | Broad Singlet | 1H | Highly deshielded carboxylic acid proton.[7][10] |

| H-tetrazole | ~9.0 - 9.5 | Singlet | 1H | Deshielded proton on the electron-deficient tetrazole ring. |

| H-phenyl | ~7.2 - 7.4 | Multiplet | 5H | Standard aromatic region for a monosubstituted benzene ring. |

| H2 | ~5.5 - 5.8 | Doublet of Doublets (dd) | 1H | Methine proton alpha to both the tetrazole and carboxylic acid. |

| H3a, H3b | ~3.2 - 3.6 | Multiplet | 2H | Diastereotopic benzylic protons adjacent to the chiral center. |

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~170 - 175 | Carboxylic acid carbonyl carbon.[7][10] |

| C-tetrazole | ~145 - 150 | Carbon atom within the tetrazole ring.[5] |

| C-phenyl (ipso) | ~135 - 138 | Benzene carbon attached to the propanoic acid chain. |

| C-phenyl (o, m, p) | ~127 - 130 | Aromatic carbons of the phenyl ring. |

| C2 | ~55 - 60 | Chiral methine carbon, attached to the tetrazole nitrogen. |

| C3 | ~35 - 40 | Benzylic methylene carbon. |

Diagram: NMR Structural Assignments

Caption: Predicted NMR assignments for key atoms. (Note: A placeholder image molecular_structure.png would be needed for the actual chemical structure background).

Conclusion: A Triad of Analytical Certainty

The structural elucidation of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid is not achieved by a single technique, but by the congruent and self-validating data from a triad of core spectroscopic methods: Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance.

-

MS confirms the mass.

-

IR confirms the functional groups.

-

NMR confirms the precise atomic connectivity.

When the data from these independent analyses converge to tell the same story, the researcher can have the utmost confidence in the identity and structure of the synthesized compound. This rigorous, multi-modal approach underpins the principles of scientific integrity and is indispensable for any research or development program that relies on the precise characterization of novel chemical entities.

References

- BenchChem. (n.d.). Determining the Molecular Weight of 1H-Tetrazole Derivatives: A Comparative Guide to Mass Spectrometry Techniques.

- Al-Masoudi, N. A., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.

- Liu, J., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.

-

Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Xiao, H., et al. (2010). 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2690. Retrieved from [Link]

-

PubChem. (n.d.). 3-phenyl-2-(1h-1,2,3,4-tetrazol-1-yl)propanoic acid. Retrieved from [Link]

Sources

- 1. Tetrazole - Wikipedia [en.wikipedia.org]

- 2. 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - 3-phenyl-2-(1h-1,2,3,4-tetrazol-1-yl)propanoic acid (C10H10N4O2) [pubchemlite.lcsb.uni.lu]

- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifesciencesite.com [lifesciencesite.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. echemi.com [echemi.com]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid

Abstract

This technical guide provides a comprehensive framework for the acquisition and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid. In the context of drug discovery and development, the tetrazole moiety is often employed as a bioisosteric replacement for a carboxylic acid, lending unique physicochemical properties to the molecule.[1] Unambiguous structural confirmation is therefore paramount. This document moves beyond a simple recitation of expected data points, instead offering a predictive analysis grounded in fundamental NMR principles and data from analogous structures. We will explore the causal factors influencing chemical shifts and coupling constants, present a robust experimental protocol, and provide a detailed interpretation of the anticipated spectra. This guide is intended to serve as an authoritative resource for researchers, enabling them to confidently assign the structure of this and structurally related compounds.

Molecular Structure and NMR-Active Nuclei

The foundational step in any NMR analysis is a thorough understanding of the molecule's structure. 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid possesses several key features that will manifest distinctively in its NMR spectra: a monosubstituted phenyl ring, a propanoic acid backbone with a chiral center at the C-2 position, and an N-1 substituted tetrazole ring.

The presence of a stereocenter at C-2 renders the adjacent methylene protons (H-3a and H-3b) diastereotopic. This is a critical feature often overlooked in cursory analyses; these protons are chemically non-equivalent and will exhibit distinct chemical shifts and couplings.

To facilitate a clear discussion, the following standardized numbering system will be used throughout this guide.

Caption: Recommended workflow for NMR data acquisition and validation.

Confirmation with 2D NMR Spectroscopy

While 1D NMR provides the primary data, 2D NMR experiments are the gold standard for creating a self-validating and unambiguous structural assignment.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment would be essential to confirm the connectivity of the aliphatic backbone. A cross-peak will appear between the methine proton (H2) and both diastereotopic methylene protons (H3a and H3b), confirming their adjacency.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It would definitively link the ¹H signals for H2, H3a/b, H5, and the phenyl protons to their corresponding ¹³C signals (C2, C3, C5, and phenyl carbons).

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings (typically 2-3 bonds). Key expected correlations that would solidify the structure include:

-

From the methylene protons (H3a/b) to the phenyl ipso-carbon and the methine carbon (C2).

-

From the methine proton (H2) to the carbonyl carbon (C1) and the tetrazole carbon (C5).

-

Conclusion

The ¹H and ¹³C NMR spectra of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid are predicted to exhibit a rich set of well-resolved signals that directly reflect its key structural motifs. The most characteristic features include the highly deshielded tetrazole proton (H5) singlet above 8.5 ppm, the diastereotopic nature of the methylene protons (H3a/b), and the downfield shift of the methine proton (H2). In the ¹³C spectrum, the signals for the carbonyl and tetrazole carbons serve as definitive markers. By following the detailed experimental protocol and leveraging advanced 2D NMR techniques for confirmation, researchers can achieve an unequivocal structural elucidation, ensuring the scientific integrity of their work in drug development and chemical research.

References

- Sayeeda, Z. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- Emory University. (2023). Small molecule NMR sample preparation. NMR Center.

- University of Leicester. (n.d.). NMR Sample Preparation.

- BenchChem. (2025). Introduction to the Aromaticity of 1H-Tetrazole.

- Elewa, A., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.

- Bagno, A., et al. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry.

- Lodewyk, M. W., et al. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.

- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are....

- ResearchGate. (n.d.). 1H- and 13C-NMR chemical shifts of 5-arylamino-1H-tetrazoles (3a-i).

- ResearchGate. (n.d.). 1H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d6.

- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Tetrazole Derivatives.

- Elgemeie, G. H., et al. (n.d.). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Journal of Chemical Sciences.

Sources

A Technical Guide to the Theoretical Properties of Tetrazole-Containing Compounds

Executive Summary

The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, represents a cornerstone in modern medicinal and materials chemistry. Its unique electronic structure imparts a distinct set of theoretical properties—acidity, stability, and reactivity—that render it a versatile pharmacophore and a valuable component in energetic materials. This guide provides an in-depth analysis of the core theoretical properties of tetrazole-containing compounds, grounded in quantum chemical principles and validated by experimental observations. We will explore the causality behind its function as a preeminent carboxylic acid bioisostere, detail the tautomeric equilibria that govern its behavior, and provide robust computational and experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the tetrazole ring in their work.

Foundational Principles: Electronic Structure and Aromaticity

The behavior of any chemical moiety is dictated by its electronic architecture. The tetrazole ring is a planar, nitrogen-rich heterocycle. The 1H- and 2H-tautomers, the most relevant forms, are considered aromatic, each possessing a 6π-electron system that confers significant resonance stabilization.[1] This delocalization of π-electrons across the ring is fundamental to its stability and its characteristic chemical properties.[1][2]

The high nitrogen content leads to a distinct electron-density distribution, with significant negative charges localized on the nitrogen atoms.[3] This electron-rich nature makes the ring susceptible to electrophilic attack at certain positions but also stabilizes the conjugate base upon deprotonation, a key factor in its acidity. The delocalization energy of the parent tetrazole has been calculated to be a substantial 209 kJ/mol, underscoring its aromatic stability.[2] Computational methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are invaluable tools for dissecting this electron distribution, providing insights that correlate directly with observable properties like acidity and reactivity.[3][4][5]

The Dynamic Equilibrium: Tautomerism of the Tetrazole Ring

A defining characteristic of 5-substituted 1H-tetrazoles is their existence in a dynamic equilibrium between two principal tautomeric forms: the 1H- and 2H-isomers.[6] A third tautomer, the 5H-form, is non-aromatic and generally not observed experimentally.[1][2] The position of the single proton on either the N1 or N2 nitrogen atom profoundly impacts the molecule's physicochemical properties, including dipole moment, polarity, and hydrogen bonding capability.[6]

The tautomeric preference is not fixed but is instead a function of the molecule's environment and structure:

-

Physical State: In the gas phase, the 2H-tautomer is generally the more stable form.[2][6] Conversely, in the solid state, the equilibrium typically favors the 1H-tautomer.[1][2]

-

Solvent Polarity: In polar solvents such as DMSO and DMF, the more polar 1H-tautomer is predominant due to more favorable solvation.[1][6]

-

Substituent Effects: The electronic nature of the substituent at the C5 position plays a critical role. Electron-donating groups tend to favor the 2H-tautomer, whereas electron-withdrawing groups can increase the population of the 1H-tautomer.[6]

This tautomerism is not merely a theoretical curiosity; it has direct consequences for drug-receptor interactions, as the two tautomers present different hydrogen-bonding faces to a biological target. Computational studies have shown that while the barriers for unimolecular tautomerization are high, bimolecular proton transfer in hydrogen-bonded dimers significantly lowers this barrier, facilitating rapid interconversion in condensed phases.[7]

Caption: Fig. 1: Tautomeric equilibrium between 1H- and 2H-tetrazoles.

Acidity and the Power of Bioisosterism

Perhaps the most exploited theoretical property of the tetrazole ring is its acidity. The N-H proton of a 5-substituted 1H-tetrazole is acidic, with a pKa typically in the range of 4.5-5.0.[8] This is remarkably similar to the pKa of a carboxylic acid, which is the primary reason the tetrazole ring is considered the premier bioisostere for this crucial functional group.[1][9]

The acidity stems from the stability of the resulting conjugate base, the tetrazolate anion. Upon deprotonation, the negative charge is delocalized over the four ring nitrogen atoms, creating a highly stabilized, planar, and aromatic anion.[1] This charge delocalization is analogous to the resonance stabilization of a carboxylate anion.

Why is this bioisosteric replacement so effective in drug design?

-

Maintained Acidity: It preserves the crucial acidic proton necessary for ionic interactions with biological targets.[8]

-

Enhanced Lipophilicity: The tetrazolate anion is significantly more lipophilic (up to 10-fold) than the corresponding carboxylate.[8] This can improve membrane permeability and oral bioavailability.

-

Metabolic Stability: Carboxylic acids are often prone to metabolic conjugation (e.g., glucuronidation), which can lead to rapid clearance or the formation of reactive metabolites. Tetrazoles are generally more resistant to such metabolic pathways, leading to an improved pharmacokinetic profile.[8][10]

The following table summarizes the comparative pKa values for benzoic acid and its tetrazole bioisostere, highlighting their similar acid strengths.

| Compound | Functional Group | pKa (in water) |

| Benzoic Acid | Carboxylic Acid | 4.20 |

| 5-Phenyl-1H-tetrazole | Tetrazole | 4.33 |

Data sourced to illustrate typical comparative values.

Caption: Fig. 2: Bioisosteric relationship showing delocalized anions.

Chemical Stability and Reactivity

Thermal Stability

The stability of the tetrazole ring is a double-edged sword. While its aromaticity provides considerable thermodynamic stability, the high nitrogen content makes many tetrazole derivatives energetic materials that can decompose exothermically upon heating.[2][11] The thermal decomposition of tetrazoles typically proceeds via the elimination of molecular nitrogen (N₂), a highly favorable process that drives the reaction.[7][11]

The decomposition pathway is complex and can be influenced by substituents. For many C,N-substituted tetrazoles, controlled thermal decomposition can lead to the formation of highly reactive nitrilimines, which are valuable intermediates in 1,3-dipolar cycloaddition reactions.[2] The stability of tetrazole derivatives is a critical consideration in both pharmaceutical formulation (to ensure shelf-life) and in the design of high-energy materials, where controlled decomposition is desired.[11][12]

Reactivity

From a theoretical standpoint, the reactivity of the tetrazole ring is governed by the electron distribution and frontier molecular orbitals. Key reactions include:

-

N-Alkylation: This is a common and crucial reaction. The choice of alkylating agent and reaction conditions determines the regioselectivity, yielding either 1-substituted, 2-substituted, or 1,5-/2,5-disubstituted products. In strongly acidic media, alkylation often proceeds selectively at the N2 position.[3] The relative stability of the resulting isomers can be predicted computationally, with 2H-isomers often being thermodynamically more stable than their 1H-counterparts for neutral species.[13]

-

Electrophilic Substitution: Due to the electron-rich nature of the nitrogen atoms, the ring is generally deactivated towards electrophilic attack on the carbon atom.

-

Ring-Opening Reactions: Under certain conditions, such as upon electron attachment or with strongly electron-withdrawing groups, the tetrazole ring can undergo ring-opening to form azidoimine intermediates.[2][14]

Characterization: Bridging Theory and Experiment

Validating theoretical predictions requires robust experimental and computational methodologies.

Computational Workflow

Quantum chemical calculations, particularly DFT, are indispensable for predicting the properties of tetrazole compounds before synthesis.

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrazole - Wikipedia [en.wikipedia.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A periodic density functional theory study of tetrazole adsorption on anatase surfaces: potential application of tetrazole rings in dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Initial Biological Screening of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid

Introduction: Rationale for a Tiered Screening Approach

The compound 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid presents a compelling case for comprehensive biological evaluation. Its core structure features a tetrazole ring, a well-established bioisostere of the carboxylic acid group. This substitution is a classic strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve potency.[1][2] Marketed drugs containing the tetrazole moiety exhibit a vast range of activities, including antibacterial, antihypertensive, antifungal, anticancer, and antiviral effects.[3] Given this structural precedent, a broad yet systematic initial screening is not merely a fishing expedition but a logical, evidence-based strategy to uncover its therapeutic potential.

This guide outlines a tiered, multi-parametric screening cascade designed for a novel chemical entity (NCE) like 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid. The workflow is built on the principle of early-stage attrition: identifying liabilities in fundamental drug-like properties before committing resources to more complex and costly biological assays.[4][5] We will begin with foundational physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, move to essential safety assessments, and then branch into a series of primary biological screens targeting the most probable therapeutic areas.

Diagram: Overall Screening Workflow

The following diagram illustrates the proposed logical flow for the initial biological evaluation.

Caption: A tiered approach for initial screening, from foundational properties to biological activity.

Tier 1: Foundational Profiling - The "Drug-likeness" Assessment

Before investigating what a compound does, we must understand what it is and how it behaves. Poor physicochemical properties are a primary cause of failure in drug development.[6][7] This tier establishes the fundamental viability of the molecule.

Physicochemical Characterization

The goal here is to confirm the identity, purity, and solubility of the test compound. These are non-negotiable prerequisites for accurate and reproducible biological data.[8][9]

Key Parameter: Kinetic Solubility

Kinetic solubility provides a rapid assessment of how readily the compound dissolves from a DMSO stock into an aqueous buffer, mimicking the conditions of most in vitro assays.[10][11] Poor solubility at this stage can lead to false negatives in biological screens or compound precipitation in assays.

Experimental Protocol: Kinetic Solubility via Nephelometry [1][11]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid in 100% DMSO.

-

Plate Setup: In a clear 96-well microplate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well and perform serial dilutions across the plate. This creates a concentration gradient.

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.

In Vitro ADME Screening

Early assessment of ADME properties is crucial for predicting a compound's pharmacokinetic behavior and avoiding costly late-stage failures.[5][12] We will focus on two key in vitro parameters: membrane permeability and metabolic stability.

1.2.1 Membrane Permeability: PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion across biological membranes, such as the gastrointestinal tract.[12][13] It is a cost-effective first pass before more complex cell-based assays.

Experimental Protocol: PAMPA [12]

-

Membrane Coating: Coat the filter of each well in a 96-well PVDF filter plate (donor plate) with 5 µL of a 1% (w/v) lecithin in dodecane solution. Allow the solvent to evaporate.

-

Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).

-

Donor Plate Preparation: Prepare the test compound in PBS at a concentration of 200 µM. Add 200 µL of this solution to the wells of the coated donor plate.

-

Assay Assembly: Carefully place the donor plate onto the acceptor plate, ensuring contact between the buffer and the coated membrane.

-

Incubation: Incubate the plate assembly at room temperature for 16-18 hours in a humidified chamber to prevent evaporation.

-

Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS. The effective permeability (Pe) is calculated from these values.

1.2.2 Metabolic Stability: Liver Microsomal Assay

This assay evaluates the susceptibility of the compound to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[4][14] Rapid degradation in this assay suggests poor stability and a short half-life in vivo.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay [15][16][17]

-

Reagent Preparation: Thaw pooled human liver microsomes and an NADPH-regenerating system on ice. Dilute microsomes to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

-

Reaction Initiation: In a 96-well plate, combine the microsomal solution with the test compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

-

Start Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

General Cytotoxicity Screening

This is a critical safety checkpoint. The MTT assay is a widely used colorimetric method to assess a compound's effect on cell viability and metabolic activity.[18][19] This data is essential for interpreting results from subsequent cell-based biological screens; a compound that kills all cells will appear active in any assay that relies on cell death as an endpoint.

Experimental Protocol: MTT Cytotoxicity Assay [20][21][22]

-

Cell Seeding: Seed a non-cancerous human cell line (e.g., HEK293) into a 96-well plate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[23]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage relative to the vehicle control. The concentration that reduces viability by 50% (CC₅₀) is calculated.

| Tier 1 Data Summary | Parameter | Method | Desired Outcome | Rationale |

| Physicochemical | Kinetic Solubility | Nephelometry | > 50 µM | Ensures compound is soluble under assay conditions, preventing false negatives.[11] |

| ADME | Permeability (Pe) | PAMPA | Pe > 1 x 10⁻⁶ cm/s | Predicts potential for passive oral absorption.[12] |

| Half-life (t½) | HLM Stability | > 30 minutes | Indicates resistance to rapid metabolic clearance in the liver.[15] | |

| Cytotoxicity | CC₅₀ (HEK293) | MTT Assay | > 50 µM | Establishes a baseline for general toxicity against non-cancerous cells.[6] |

Tier 2: Primary Biological Activity Screening

Based on the broad therapeutic potential of tetrazole-containing compounds, a panel of primary screens is proposed.[24][3] The concentration range for these assays should be informed by the CC₅₀ value determined in Tier 1 to ensure that observed effects are not due to general cytotoxicity.

Antimicrobial Screening

The structural similarity of the test compound to known antibacterial agents warrants an initial screen against a panel of clinically relevant bacteria. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[25][26]

Experimental Protocol: Broth Microdilution MIC Assay [27][28]

-

Plate Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-Inflammatory Screening

Non-steroidal anti-inflammatory drugs (NSAIDs) often target the cyclooxygenase (COX) enzymes.[13][29] The lipoxygenase (LOX) pathway is another key mediator of inflammation.[22] Screening for inhibition of both COX-2 (inducible) and 5-LOX provides a robust assessment of anti-inflammatory potential.

Diagram: Arachidonic Acid Pathway

Caption: Key enzymatic targets in the inflammatory cascade.

Experimental Protocol: Fluorometric COX-2 Inhibitor Assay [29]

-

Reagent Preparation: Reconstitute human recombinant COX-2 enzyme as per the supplier's instructions. Prepare a reaction mix containing COX Assay Buffer and a fluorometric probe.

-

Inhibitor Addition: Add the test compound at various concentrations to the wells of a 96-well black plate. Include a known inhibitor (e.g., Celecoxib) as a positive control and a vehicle control.

-

Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background control.

-

Incubation: Incubate for 10 minutes at 25°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).

-

Measurement: Immediately measure the increase in fluorescence (Ex/Em = 535/587 nm) over time. The rate of fluorescence increase is proportional to COX-2 activity. Calculate the percent inhibition relative to the vehicle control.

Experimental Protocol: 5-LOX Inhibitor Screening Assay [30]

-

Reaction Setup: In a 96-well plate, prepare a reaction mix containing LOX Assay Buffer, the 5-LOX enzyme, and a fluorometric probe.

-

Inhibitor Addition: Add the test compound at various concentrations. Include a known inhibitor (e.g., Zileuton) as a positive control.

-

Incubation: Incubate at room temperature for 10 minutes.

-

Reaction Initiation: Start the reaction by adding the LOX substrate.

-

Measurement: Measure the fluorescence kinetically. The percent inhibition is calculated by comparing the reaction rate in the presence of the test compound to the vehicle control.

Antiviral Screening

A cytopathic effect (CPE) inhibition assay is a robust and widely used method for initial antiviral screening.[18][26] It measures the ability of a compound to protect host cells from virus-induced death.

Experimental Protocol: CPE Inhibition Assay [31][32]

-

Cell Seeding: Seed a susceptible host cell line (e.g., Vero E6) into a 96-well plate and incubate for 24 hours to form a confluent monolayer.

-

Compound Addition: Add serial dilutions of the test compound to the wells.

-

Virus Infection: Infect the cells with a virus known to cause CPE (e.g., an influenza virus or a coronavirus) at a specific multiplicity of infection (MOI). Include uninfected cell controls and infected vehicle controls.

-

Incubation: Incubate the plate at 37°C until ~80-90% of the cells in the virus control wells show CPE (typically 48-72 hours).

-

Viability Measurement: Quantify cell viability in all wells, typically by staining with crystal violet and measuring absorbance.

-

Analysis: Calculate the percentage of CPE inhibition for each compound concentration. The concentration that protects 50% of the cells from virus-induced death (EC₅₀) is determined.

Tier 3: Hit Validation and Path Forward

Any compound demonstrating significant activity in a Tier 2 screen (a "hit") must be validated. This involves re-testing to confirm the activity and performing dose-response studies to accurately determine potency (e.g., MIC, IC₅₀, or EC₅₀). The selectivity index (SI), calculated as CC₅₀ / EC₅₀ (or IC₅₀), is a critical metric; a higher SI value indicates a more promising therapeutic window.[31]

Validated hits become leads for further investigation, including mechanism of action (MoA) studies, evaluation in more complex secondary assays (e.g., cell-based models of inflammation, time-of-addition antiviral assays), and eventually, medicinal chemistry efforts for lead optimization.

Conclusion

The initial biological screening of a novel compound like 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid must be a strategic, multi-faceted process. By adopting a tiered approach that prioritizes the assessment of fundamental drug-like properties before embarking on broad biological activity screens, researchers can efficiently allocate resources, eliminate compounds with inherent liabilities early, and logically pursue the most promising therapeutic avenues. This guide provides a robust and scientifically grounded framework for uncovering the full potential of this intriguing molecule.

References

- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.

- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.

- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.

- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.

- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).

- Scribd. (n.d.). Caco2 assay protocol.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.

- SpringerLink. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.

- Bio-protocol. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4314.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

- MI - Microbiology. (n.d.). Broth Microdilution.

- PBL Assay Science. (n.d.). General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay.

- PubMed. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3).

- Creative Biolabs. (n.d.). Physicochemical Characterization.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- ResearchGate. (n.d.). Physicochemical Characterization and Oral Dosage Form Design and Selection | Request PDF.

- BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric).

- Abcam. (n.d.). MTT assay protocol.

- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).

- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Antiviral Assays.

- ACS Publications. (n.d.). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.

- Creative Diagnostics. (n.d.). CPE Inhibition Assay for Antiviral Research.

- BroadPharm. (2022). Protocol for Cell Viability Assays.

- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.

- Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.

- Scribd. (n.d.). Caco-2 Permeability Assay Protocol | PDF | Chemistry | Biology.

- Domainex. (n.d.). Microsomal Clearance/Stability Assay.

- Mercell. (n.d.). metabolic stability in liver microsomes.

- BioDuro. (n.d.). ADME Solubility Assay.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BioDuro. (n.d.). ADME Microsomal Stability Assay.

- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).

- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.

- PubMed. (n.d.). In vitro solubility assays in drug discovery.

- MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA).

- Pace Analytical. (n.d.). Characterization of Physicochemical Properties.

- World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).

- Benchchem. (n.d.). Application Notes and Protocols for Broth Microdilution Method for Antibacterial Agent 202.

- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

- Pace Analytical. (n.d.). Characterization of Physicochemical Properties.

- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).

- Cayman Chemical. (n.d.). COX Inhibitor Screening Assay Kit.

- Cayman Chemical. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit.

- Sigma-Aldrich. (n.d.). Lipoxygenase Activity Assay Kit.

Sources

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 3. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. langhuapharma.com [langhuapharma.com]

- 9. pacelabs.com [pacelabs.com]

- 10. enamine.net [enamine.net]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]

- 14. researchgate.net [researchgate.net]

- 15. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 16. mercell.com [mercell.com]

- 17. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. clyte.tech [clyte.tech]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. broadpharm.com [broadpharm.com]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 25. Broth Microdilution | MI [microbiology.mlsascp.com]

- 26. pblassaysci.com [pblassaysci.com]

- 27. rr-asia.woah.org [rr-asia.woah.org]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. assaygenie.com [assaygenie.com]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

Phenyl-Tetrazole Derivatives: A Technical Guide to Unlocking Novel Therapeutic Targets

For Immediate Release

[CITY, STATE, January 22, 2026] – This in-depth technical guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the therapeutic potential of phenyl-tetrazole derivatives. Moving beyond a high-level overview, this document delves into the core molecular targets of this versatile chemical scaffold, elucidating mechanisms of action and providing actionable experimental protocols to accelerate research and development efforts. As a Senior Application Scientist, the author synthesizes technical accuracy with field-proven insights to offer a self-validating system of protocols and a clear rationale behind experimental choices.

Introduction: The Phenyl-Tetrazole Scaffold - A Privileged Structure in Medicinal Chemistry

Phenyl-tetrazole derivatives have emerged as a significant class of compounds in medicinal chemistry due to their remarkable pharmacological versatility. The tetrazole ring, a bioisosteric equivalent of a carboxylic acid group, imparts favorable physicochemical properties, including metabolic stability and enhanced oral bioavailability. This, combined with the diverse functionalities that can be introduced via the phenyl ring, has led to the development of numerous clinically successful drugs and a plethora of promising drug candidates across a wide spectrum of diseases. This guide will illuminate the key therapeutic targets of phenyl-tetrazole derivatives and provide the technical framework to investigate them further.

Part 1: Key Therapeutic Targets and Mechanisms of Action

This section details the established and emerging therapeutic targets of phenyl-tetrazole derivatives, focusing on the molecular interactions and structure-activity relationships (SAR) that govern their efficacy.

G-Protein Coupled Receptors (GPCRs): Modulating Cellular Signaling

GPCRs represent one of the largest and most important families of drug targets. Phenyl-tetrazole derivatives have been successfully developed as potent and selective modulators of several GPCRs.

A cornerstone of antihypertensive therapy, angiotensin II receptor blockers (ARBs) are a class of drugs that predominantly feature a biphenyl-tetrazole scaffold.[1][2] Losartan, the archetypal ARB, and its successors competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby blocking the vasoconstrictive and aldosterone-secreting effects of this peptide hormone.[3][4]

Mechanism of Action: The tetrazole moiety of these compounds plays a crucial role in their binding to the AT1 receptor. It forms key ionic and hydrogen bond interactions with positively charged residues, such as Lys199 and His256, within the receptor's binding pocket.[5][6] The biphenyl group serves as a rigid scaffold to optimally position the tetrazole and other substituents for high-affinity binding.[7] Docking studies have revealed that the biphenyl-tetrazole group of losartan interacts with residues in transmembrane helices IV, V, VI, and VII of the AT1 receptor.[8]

Structure-Activity Relationship (SAR):

-

The acidic nature of the 5-substituted tetrazole is critical for activity.

-

The position of the tetrazole on the biphenyl ring significantly influences potency.

-

Modifications to the imidazole ring and the alkyl side chain of losartan analogues have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.[2]

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neuropathic pain pathways.[9] Phenyl-tetrazole derivatives have emerged as a promising class of P2X7 receptor antagonists.[10][11]

Mechanism of Action: These compounds act as non-competitive, allosteric inhibitors of the P2X7 receptor.[10] They bind to a site distinct from the ATP-binding pocket, inducing a conformational change that prevents channel opening and subsequent inflammatory signaling, such as the release of interleukin-1β (IL-1β).[10]

Structure-Activity Relationship (SAR):

-

SAR studies on 1-benzyl-5-phenyltetrazole derivatives have shown that substitutions on both the benzyl and phenyl rings are crucial for activity.[10]

-

The regiochemistry of the tetrazole substitution also plays a significant role in determining potency.[10]

-

Introduction of heterocyclic moieties, such as a pyridyl group, can improve the physicochemical properties and solubility of these antagonists.[12]

Enzyme Inhibition: A Broad Spectrum of Therapeutic Opportunities

The ability of the tetrazole ring to mimic a carboxylate group and participate in various non-covalent interactions makes phenyl-tetrazole derivatives effective inhibitors of a diverse range of enzymes.[13]

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Elevated uric acid levels lead to gout. Phenyl-tetrazole derivatives have been designed as potent XO inhibitors.

Mechanism of Action: These compounds act as competitive inhibitors, binding to the molybdenum-containing active site of XO and preventing the substrate from accessing it.[14] Kinetic analysis of some phenolic acid inhibitors of XO has revealed a mixed-type inhibition pattern.[15]

Structure-Activity Relationship (SAR):

-

By analyzing the interaction of febuxostat with XO, researchers have used a bioisosteric strategy to replace the carboxyl-thiazole fragment with a tetrazole, leading to potent inhibitors.[13]

-

Molecular docking studies indicate that the tetrazole ring can occupy the active site cavity and form key interactions with amino acid residues.[13]

Pyruvate kinase M2 is a key enzyme in glycolysis and is overexpressed in many cancer cells, playing a role in tumor growth and proliferation.[16] Novel tetrazole-based derivatives have been identified as potent inhibitors of PKM2.[17]

Mechanism of Action: These inhibitors bind to an allosteric site on the PKM2 protein, locking it in an inactive conformation and preventing its tetramerization, which is required for full enzymatic activity.[17][18] This leads to a decrease in pyruvate and lactate production, inducing apoptosis and cell cycle arrest in cancer cells.[17]

Quantitative Data for Selected Phenyl-Tetrazole Derivatives:

| Compound Class | Target | Key Derivative Example | IC50/Ki | Reference |

| Angiotensin II Receptor Blocker | AT1 Receptor | Losartan | Ki ≈ 20 nM | [4] |